![molecular formula C6H6Cl3N B189551 2-Chloro-3-(chloromethyl)pyridine hydrochloride CAS No. 106651-82-5](/img/structure/B189551.png)
2-Chloro-3-(chloromethyl)pyridine hydrochloride
Overview
Description
2-Chloro-3-(chloromethyl)pyridine hydrochloride is an organohalide compound that consists of a pyridine core with a chloromethyl group and an additional chlorine atom. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Mechanism of Action
Target of Action
2-Chloro-3-(chloromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and plant growth regulators . It is an alkylating agent , which means it can introduce an alkyl group into other molecules, making it a key player in many chemical reactions.
Mode of Action
As an alkylating agent, this compound can transfer its chloromethyl group to other molecules . This property is crucial in its role as an intermediate in the synthesis of various compounds. The exact mode of action can vary depending on the specific reaction it’s involved in.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound that it’s used to synthesize. As an intermediate, it’s involved in the synthesis of a variety of different compounds, each of which could affect different biochemical pathways .
Action Environment
The action of this compound as a chemical intermediate would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect the efficiency of the reactions it’s involved in.
Biochemical Analysis
Biochemical Properties
It is known to be an alkylating agent , which suggests that it could potentially interact with various biomolecules, such as enzymes and proteins, through alkylation reactions. Alkylation typically involves the transfer of an alkyl group from the alkylating agent to a biomolecule, which can significantly alter the function and activity of the biomolecule.
Cellular Effects
Given its role as an alkylating agent , it could potentially influence various cellular processes by modifying the structure and function of key biomolecules. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an alkylating agent , it likely exerts its effects at the molecular level through alkylation reactions, which involve the transfer of an alkyl group to a biomolecule. This can result in changes in the structure and function of the biomolecule, potentially leading to alterations in enzyme activity, binding interactions with other biomolecules, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate, followed by heating. Chlorine gas is then introduced under light irradiation, maintaining the temperature between 60-65°C. The reaction is monitored using gas chromatography to determine the endpoint. The product is then isolated by distillation and converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Bases: Sodium hydroxide or potassium carbonate are often used to deprotonate nucleophiles and facilitate substitution.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a pyridylmethylamine derivative, while reaction with a thiol can yield a pyridylmethylthioether .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the potential of 2-chloro-3-(chloromethyl)pyridine hydrochloride as a precursor in the synthesis of bioactive molecules. These derivatives have shown promise in inhibiting specific kinase activities, which are crucial in cancer cell proliferation and survival. For instance, derivatives synthesized from this compound have been identified as selective inhibitors of tyrosine kinase 2 (TYK2), a target for various cancers .
Synthetic Intermediates
The compound is also utilized as an intermediate in the synthesis of other pharmaceuticals. Its chloromethyl group facilitates further chemical modifications, allowing for the development of a range of therapeutic agents. For example, it can be transformed into various pyridine derivatives that exhibit biological activity against different diseases .
Agricultural Applications
Pesticide Development
this compound serves as an important intermediate in the production of agricultural chemicals, particularly pesticides and herbicides. Its derivatives are being explored for their effectiveness in pest control and crop protection. The synthesis methods for these agricultural chemicals often involve this compound as a starting material due to its reactive chloromethyl group .
Chemical Synthesis
Intermediate for Organic Reactions
This compound is widely used in organic synthesis due to its ability to undergo various chemical transformations. It can participate in nucleophilic substitution reactions, enabling the introduction of different functional groups into organic molecules. This property makes it valuable in developing complex organic compounds used in research and industrial applications .
Safety and Toxicological Studies
Carcinogenicity Assessment
Toxicological studies have been conducted to evaluate the safety profile of this compound. A bioassay revealed that while the compound was administered to Fischer 344 rats and B6C3F1 mice over an extended period, there were no significant associations between its administration and increased mortality or tumor incidence in these animals. However, some dose-related effects were noted, indicating a need for careful handling and further research into its long-term effects .
Data Tables
Case Studies
-
Synthesis of Bioactive Molecules
- A study demonstrated that derivatives synthesized from this compound could inhibit specific kinase activities, showcasing its potential in drug discovery.
-
Pesticidal Efficacy
- Research has indicated that certain derivatives derived from this compound exhibit effective pest control properties, making them suitable candidates for new pesticide formulations.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Similar in structure but lacks the additional chlorine atom on the pyridine ring.
3-Chloromethylpyridine: The chloromethyl group is positioned at the 3-position instead of the 2-position.
4-Chloromethylpyridine: The chloromethyl group is positioned at the 4-position instead of the 2-position.
Uniqueness
2-Chloro-3-(chloromethyl)pyridine hydrochloride is unique due to the presence of both a chloromethyl group and an additional chlorine atom on the pyridine ring. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions and form stable derivatives is a key advantage over similar compounds .
Biological Activity
2-Chloro-3-(chloromethyl)pyridine hydrochloride is an organohalide compound widely recognized for its utility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural characteristics, including a chloromethyl group and an additional chlorine atom on the pyridine ring, confer significant reactivity and biological activity.
- Molecular Formula: C6H6Cl2N
- Molecular Weight: Approximately 198.48 g/mol
- CAS Number: 106651-82-5
As an alkylating agent , this compound can transfer its chloromethyl group to nucleophiles, facilitating various chemical reactions. This property underpins its role in synthesizing bioactive compounds, particularly in medicinal chemistry.
Biological Activity and Applications
The biological activity of this compound is primarily linked to its use as a precursor in the synthesis of pharmaceuticals. Notably, derivatives synthesized from this compound have been studied for their potential therapeutic effects, including antimicrobial and anticancer properties.
Key Applications:
-
Pharmaceutical Synthesis:
- Acts as a building block for complex organic molecules.
- Used in the development of drugs targeting various diseases.
-
Agrochemical Production:
- Employed in synthesizing herbicides and insecticides due to its reactivity.
-
Medical Imaging:
- Utilized in the synthesis of contrast agents for Magnetic Resonance Imaging (MRI), enhancing imaging capabilities by targeting specific ions like Zn²⁺ .
Research Findings
Recent studies have highlighted the compound's role in synthesizing biologically active derivatives. For example:
- Anticancer Properties: Compounds derived from this compound have shown promising results in inhibiting tumor growth in preclinical models .
- Antimicrobial Activity: Some derivatives exhibit effective antibacterial properties, making them candidates for further development in treating infections .
Case Studies
-
Synthesis of Bioactive Molecules:
A study demonstrated that derivatives synthesized from this compound could inhibit specific kinase activities, which are crucial for cancer cell proliferation . -
Contrast Agent Development:
Research into a Gd³⁺ complex derived from this compound has shown enhanced sensitivity to Zn²⁺, improving MRI imaging quality .
Comparison with Similar Compounds
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(Chloromethyl)-5-methylpyridine hydrochloride | 71670-70-7 | 0.93 |
2-(Chloromethyl)-4-methylpyridine hydrochloride | 71670-71-8 | 0.93 |
5-Chloro-2-(chloromethyl)pyridine hydrochloride | 124425-84-9 | 0.84 |
These compounds share structural similarities but differ in their substituents, influencing their biological activities and reactivity patterns.
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGKULABRRMPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627239 | |
Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106651-82-5 | |
Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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